4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid is a compound that combines the structural features of a benzoic acid derivative and a BOC-protected amine The BOC (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, the BOC-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s biological activity .
Comparison with Similar Compounds
4-(N-BOC-amino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
4-(N-BOC-amino)phenylacetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
Properties
IUPAC Name |
2-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)12-6-9-14(16(21)22)15(20)10-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFMYUUUYQBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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